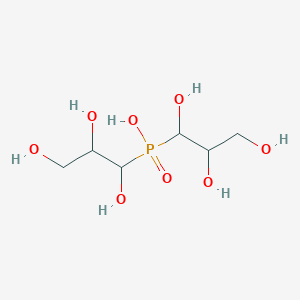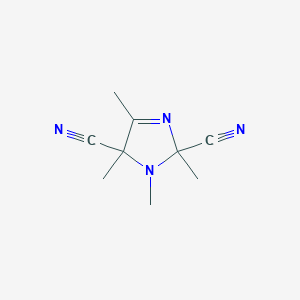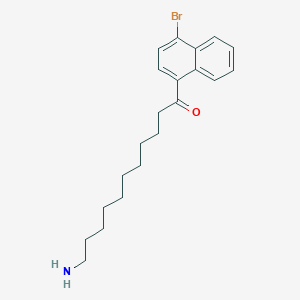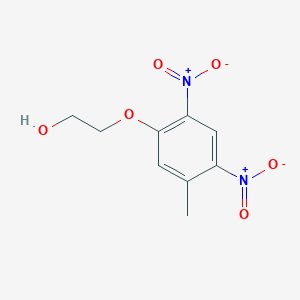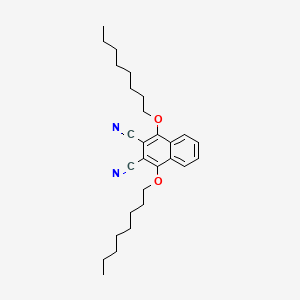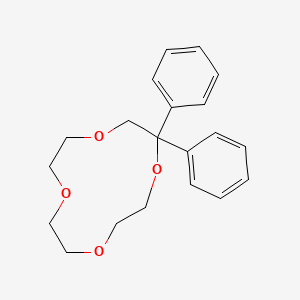![molecular formula C15H31NO2 B14298086 2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 125011-92-9](/img/structure/B14298086.png)
2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes an undec-10-en-1-yl group linked to an azanediyl group, and two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of undec-10-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Undec-10-en-1-amine+Ethylene oxide→2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(Docos-13-en-1-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(Hexadec-15-en-1-yl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
125011-92-9 |
|---|---|
Fórmula molecular |
C15H31NO2 |
Peso molecular |
257.41 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(undec-10-enyl)amino]ethanol |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h2,17-18H,1,3-15H2 |
Clave InChI |
AECACYCWQUTIIW-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


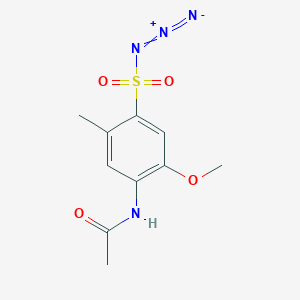
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
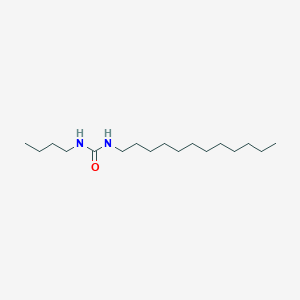
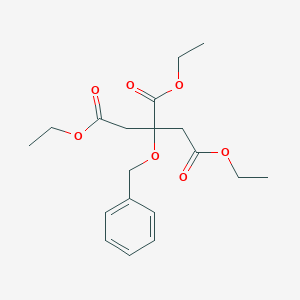
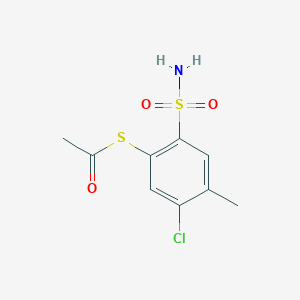
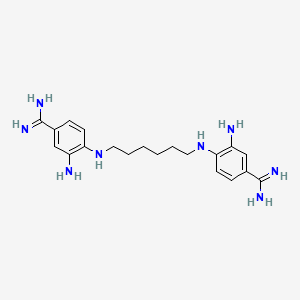
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
